molecular formula C9H7Cl3O2 B8339835 2,3-Dichloro-4-(3-chloropropionyl)phenol

2,3-Dichloro-4-(3-chloropropionyl)phenol

Cat. No. B8339835
M. Wt: 253.5 g/mol
InChI Key: LCEMDQJVTJFWKP-UHFFFAOYSA-N
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Patent
US04699926

Procedure details

A solution of 2,3-dichloro-4-(3-chloropropionyl)phenol (8.4 g, 0.033 mole) in methanol (30 ml) and potassium acetate (3.5 g, 0.033 mole) in methanol (30 ml) were united and refluxed for 20 minutes. The mixture was treated with chloroform (200 ml), washed with water, dried over MgSO4, filtered and the solvent removed from the filtrate by evaporation in vacuo. The residue was recrystallized from carbon tetrachloride to give 6 g of 2,3-dichloro-4-acryloylphenol, m.p. 135°-137° C.
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([C:9](=[O:13])[CH2:10][CH2:11]Cl)[CH:5]=[CH:4][C:3]=1[OH:14].C([O-])(=O)C.[K+].C(Cl)(Cl)Cl>CO>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([C:9](=[O:13])[CH:10]=[CH2:11])[CH:5]=[CH:4][C:3]=1[OH:14] |f:1.2|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)C(CCCl)=O)O
Step Two
Name
potassium acetate
Quantity
3.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 minutes
Duration
20 min
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from carbon tetrachloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1Cl)C(C=C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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